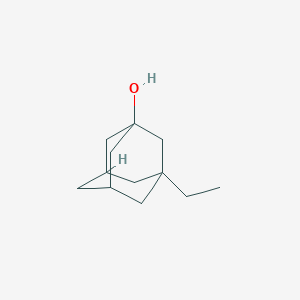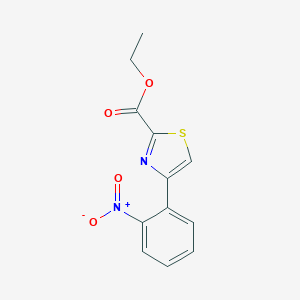
(r)-2-Amino-1-(4-nitrophenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(r)-2-Amino-1-(4-nitrophenyl)ethanol is a chiral compound that has been used in various scientific research applications. It is commonly synthesized through a multi-step process that involves the reduction of a nitro group to an amino group. This compound has shown promising results in the fields of pharmacology and biochemistry due to its unique biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of (r)-2-Amino-1-(4-nitrophenyl)ethanol involves the binding of the compound to the active site of the enzyme, preventing the substrate from binding and inhibiting the enzymatic activity. This mechanism has been studied extensively using various biochemical and biophysical techniques.
Biochemical And Physiological Effects
The biochemical and physiological effects of (r)-2-Amino-1-(4-nitrophenyl)ethanol have been studied in various in vitro and in vivo models. It has been shown to have a potent inhibitory effect on acetylcholinesterase activity, which may have potential therapeutic applications in the treatment of Alzheimer's disease. Additionally, it has been shown to have anti-inflammatory and antioxidant properties, which may have implications in the treatment of various diseases.
Advantages And Limitations For Lab Experiments
The advantages of using (r)-2-Amino-1-(4-nitrophenyl)ethanol in lab experiments include its high purity and yield, as well as its unique biochemical and physiological effects. However, the limitations include its high cost and the need for specialized equipment and expertise for its synthesis and handling.
Future Directions
There are several future directions for the study of (r)-2-Amino-1-(4-nitrophenyl)ethanol. One potential avenue is the development of new therapeutic applications for the compound, particularly in the treatment of Alzheimer's disease and other neurological disorders. Additionally, further studies are needed to elucidate the precise mechanism of action of the compound and its effects on various biological systems. Finally, the development of new synthesis methods and the optimization of existing methods may lead to more efficient and cost-effective production of (r)-2-Amino-1-(4-nitrophenyl)ethanol.
Synthesis Methods
The synthesis of (r)-2-Amino-1-(4-nitrophenyl)ethanol involves the reduction of 4-nitroacetophenone to 4-nitrophenyl ethanol, followed by the resolution of the racemic mixture using a chiral resolving agent. The resulting (r)-2-Amino-1-(4-nitrophenyl)ethanol is obtained in high purity and yield.
Scientific Research Applications
(r)-2-Amino-1-(4-nitrophenyl)ethanol has been used in various scientific research applications due to its unique properties. It has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition has potential therapeutic applications in the treatment of Alzheimer's disease.
properties
CAS RN |
129894-62-8 |
|---|---|
Product Name |
(r)-2-Amino-1-(4-nitrophenyl)ethanol |
Molecular Formula |
C8H10N2O3 |
Molecular Weight |
182.18 g/mol |
IUPAC Name |
(1R)-2-amino-1-(4-nitrophenyl)ethanol |
InChI |
InChI=1S/C8H10N2O3/c9-5-8(11)6-1-3-7(4-2-6)10(12)13/h1-4,8,11H,5,9H2/t8-/m0/s1 |
InChI Key |
DZOWZBGCZPHHLM-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](CN)O)[N+](=O)[O-] |
SMILES |
C1=CC(=CC=C1C(CN)O)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C(CN)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Bromo-2,3-dimethyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B179858.png)




![2-(Dichloromethyl)imidazo[1,2-a]pyridine](/img/structure/B179871.png)

![hexahydro-1H-Pyrrolo[1,2-c]imidazole](/img/structure/B179875.png)




